

Fmoc-3,5-diiodo-L-tyrosine CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-Tyr(3,5-I2)-OH

Cat. No.: B15598111 Get Quote

An In-Depth Technical Guide to Fmoc-3,5-diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-diiodo-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized as a fundamental building block in the field of peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring two iodine atoms on the aromatic ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, offers distinct advantages for various research and drug development applications.[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Properties and Specifications

The integration of iodine atoms into the tyrosine side chain provides a valuable tool for researchers. This modification can enhance the biological activity of peptides and allows for the development of radiolabeled compounds for advanced imaging and therapeutic applications, particularly in oncology.[1] The Fmoc group is a base-labile protecting group for the amine functionality, making it exceptionally well-suited for solid-phase peptide synthesis (SPPS).[1]

Below is a summary of the key quantitative data for Fmoc-3,5-diiodo-L-tyrosine:



Property	Value	References
CAS Number	103213-31-6	[1][2][3][4][5][6]
Molecular Weight	655.22 g/mol	[2][4][6]
Molecular Formula	C24H19I2NO5	[1][2][5][6]
Purity	≥ 99% (HPLC)	[1]
Melting Point	210 - 225 °C	[1]
Appearance	White to off-white solid	[1]
Optical Rotation	[a]D ²² = -13 ± 2° (c=1.121 in DMF)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6]
Storage Conditions	2-8°C, Keep in a dark place, Sealed in dry conditions	[6]

Applications in Research and Drug Development

Fmoc-3,5-diiodo-L-tyrosine is a versatile reagent with several key applications:

- Peptide Synthesis: It serves as an essential building block in solid-phase peptide synthesis
 (SPPS) for the site-specific incorporation of diiodotyrosine into peptide sequences.[1] This
 allows for the creation of novel peptides with modified properties.
- Drug Development: The presence of iodine atoms is particularly useful in the pharmaceutical industry. These can serve as heavy atoms for X-ray crystallography to aid in structure determination or be replaced with radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) for use in radio-imaging and targeted radiotherapy.[7][8]
- Biological Probes: Peptides containing 3,5-diiodo-L-tyrosine can be used as probes to study protein-protein interactions and enzyme mechanisms where tyrosine residues play a critical role.

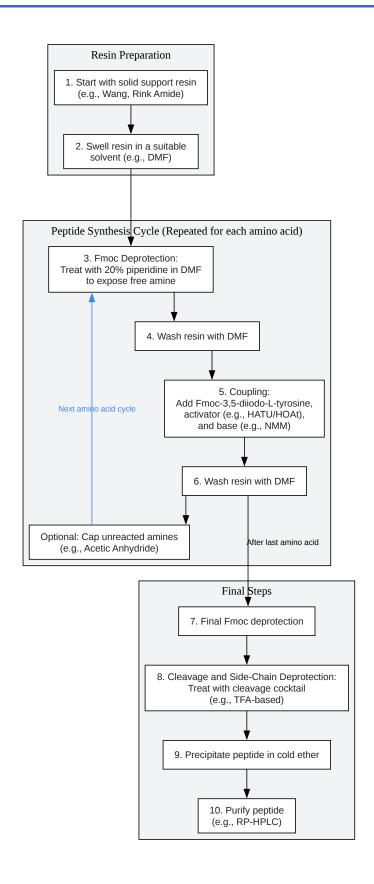


Anticancer Research: Iodinated diketopiperazines, which can be synthesized from Fmoc-3,5-diiodo-L-tyrosine, have been investigated for their potential anticancer properties.[9]

Experimental Protocols

The primary experimental application of Fmoc-3,5-diiodo-L-tyrosine is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis. Below is a generalized workflow for this process.





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Fig. 1: Generalized workflow for the use of Fmoc-3,5-diiodo-L-tyrosine in solid-phase peptide synthesis.

This diagram illustrates the standard steps involved in incorporating Fmoc-3,5-diiodo-L-tyrosine into a growing peptide chain on a solid support.[10] Each cycle consists of deprotecting the N-terminal Fmoc group, followed by coupling the next Fmoc-protected amino acid.

Involvement in Signaling Pathways

Fmoc-3,5-diiodo-L-tyrosine itself is not a signaling molecule. However, the peptides synthesized using this amino acid derivative are often designed to interact with and modulate cellular signaling pathways, particularly those mediated by receptor tyrosine kinases (RTKs). [11] RTKs are crucial in regulating cellular processes like growth, differentiation, and metabolism.[12] Their dysregulation is frequently implicated in diseases such as cancer.[13]

Peptides containing 3,5-diiodotyrosine can be designed as antagonists or inhibitors that bind to the extracellular domain of an RTK, preventing the natural ligand from binding and activating the receptor. This can block downstream signaling cascades.



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